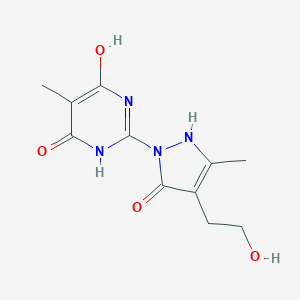![molecular formula C17H19ClN2O2S2 B276191 Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B276191.png)
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate, also known as Carbamothioic acid, is a chemical compound that has gained significant attention in scientific research. This compound has been used in various studies to investigate its potential applications in different fields.
作用機序
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the inhibition of specific enzymes that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the significant advantages of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate. One of the directions is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research should focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is a chemical compound that has significant potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease make it an exciting area of research. Further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the reaction between 4-chlorobenzenethiol and ethyl 5-amino-2-chlorobenzoate in the presence of isopropylamine. The reaction takes place in ethanol and requires a catalyst such as copper (II) chloride. The product is obtained through crystallization and purification using a suitable solvent.
科学的研究の応用
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been widely used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H19ClN2O2S2 |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
ethyl 5-(4-chlorophenyl)-3-(propan-2-ylcarbamothioylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-4-22-16(21)15-13(20-17(23)19-10(2)3)9-14(24-15)11-5-7-12(18)8-6-11/h5-10H,4H2,1-3H3,(H2,19,20,23) |
InChIキー |
IJQODWOPTHBGOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
正規SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276109.png)

![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)